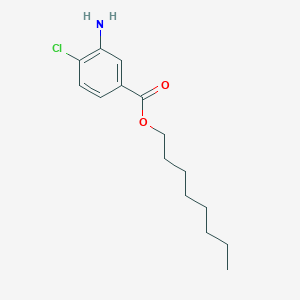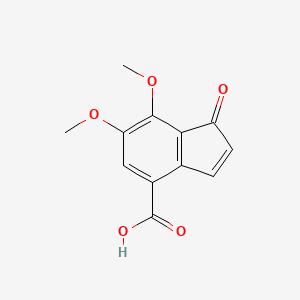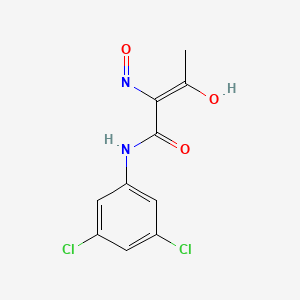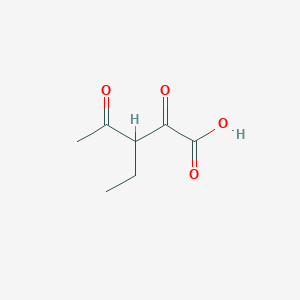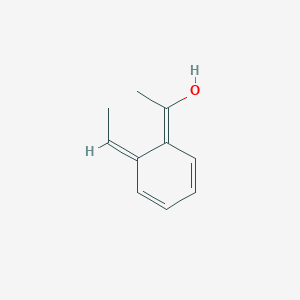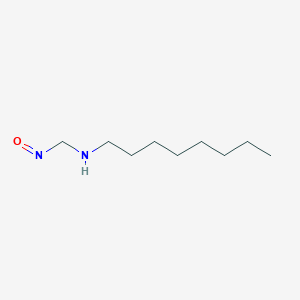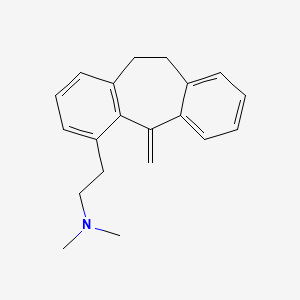
5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- is a complex organic compound with a unique structure. This compound belongs to the class of dibenzo[a,d]cycloheptenes, which are known for their diverse chemical properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- can be achieved through a formal [5 + 2] annulation reaction. This involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This method is known for its high efficiency, regioselectivity, and step-economy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo[a,d]cycloheptatriene
- Dibenzo[a,e]cycloheptatriene
- Suberene
- 1,2:5,6-Dibenzcycloheptatriene
Uniqueness
5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- stands out due to its unique structural features and chemical properties
Eigenschaften
CAS-Nummer |
36065-45-9 |
|---|---|
Molekularformel |
C20H23N |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)ethanamine |
InChI |
InChI=1S/C20H23N/c1-15-19-10-5-4-7-16(19)11-12-17-8-6-9-18(20(15)17)13-14-21(2)3/h4-10H,1,11-14H2,2-3H3 |
InChI-Schlüssel |
MCNIVZWPLUFFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
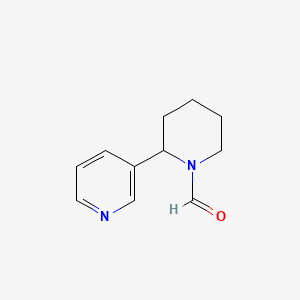
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
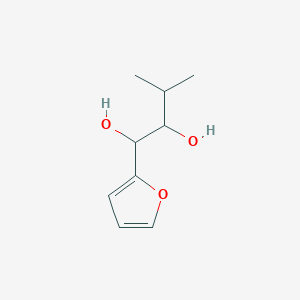
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
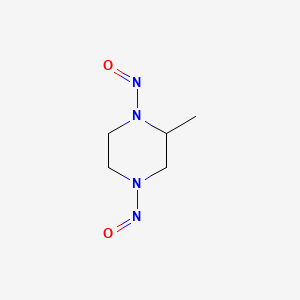
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
